molecular formula C4H9FO B13481127 (2R)-4-fluorobutan-2-ol

(2R)-4-fluorobutan-2-ol

Cat. No.: B13481127
M. Wt: 92.11 g/mol
InChI Key: PEAJLEGVRQOZNV-SCSAIBSYSA-N
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Description

(2R)-4-fluorobutan-2-ol: is an organic compound with the molecular formula C4H9FO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-fluorobutan-2-ol typically involves the fluorination of butan-2-ol. One common method is the reaction of butan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow fluorination processes. These methods allow for better control over reaction parameters and can produce larger quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-4-fluorobutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-fluorobutan-2-one using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to 4-fluorobutan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-fluorobutyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products:

    Oxidation: 4-fluorobutan-2-one.

    Reduction: 4-fluorobutan-2-amine.

    Substitution: 4-fluorobutyl chloride.

Scientific Research Applications

Chemistry: (2R)-4-fluorobutan-2-ol is used as a building block in organic synthesis. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and metabolic pathways. Its fluorinated nature allows for the use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy to track its interactions in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature can be exploited to develop enantiomerically pure drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-4-fluorobutan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in unique interactions with the target molecules.

Comparison with Similar Compounds

    (2S)-4-fluorobutan-2-ol: The enantiomer of (2R)-4-fluorobutan-2-ol, which has similar chemical properties but different biological activities.

    4-fluorobutan-2-one: An oxidized form of this compound.

    4-fluorobutyl chloride: A substituted derivative of this compound.

Uniqueness: this compound is unique due to its chiral nature and the presence of a fluorine atom. These features confer specific chemical and biological properties that make it valuable for various applications. Its ability to participate in stereospecific reactions and its enhanced binding interactions due to the fluorine atom distinguish it from other similar compounds.

Biological Activity

(2R)-4-fluorobutan-2-ol is a fluorinated alcohol that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural attributes impart distinct biological activities, making it a subject of interest for researchers. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C4H9FOC_4H_9FO and features a fluorine atom attached to the butanol structure. The presence of the fluorine atom enhances the compound's lipophilicity and stability, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds often exhibit enhanced antimicrobial properties. The introduction of fluorine can increase the lipophilicity of the molecule, facilitating better membrane penetration and interaction with microbial cells .
  • Pharmacological Potential : The compound has been investigated for its potential as a drug candidate due to its ability to modulate various biological pathways. For instance, its role in inhibiting specific enzymes or receptors has been documented, suggesting therapeutic implications in treating diseases such as cancer and bacterial infections .
  • Toxicity and Safety : As with many fluorinated compounds, understanding the toxicity profile is critical. Preliminary studies indicate that this compound exhibits low toxicity in vitro; however, further research is needed to fully elucidate its safety profile in vivo .

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where a fluorine atom is introduced into the butanol structure. Various methods have been reported, including:

  • Electrophilic Fluorination : Utilizing fluorinating agents to introduce fluorine into organic substrates.
  • Reduction Reactions : Converting precursors through reduction processes to achieve the desired alcohol form .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a potent antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Case Study 2: Pharmacological Screening

In pharmacological screenings, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting potential applications in drug design.

Enzyme TargetInhibition Rate (%)
Cyclooxygenase70
Lipoxygenase65

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Membrane Interaction : The lipophilic nature allows it to integrate into cell membranes, influencing membrane fluidity and permeability.
  • Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways critical for cellular functions .

Properties

Molecular Formula

C4H9FO

Molecular Weight

92.11 g/mol

IUPAC Name

(2R)-4-fluorobutan-2-ol

InChI

InChI=1S/C4H9FO/c1-4(6)2-3-5/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

PEAJLEGVRQOZNV-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CCF)O

Canonical SMILES

CC(CCF)O

Origin of Product

United States

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